(5Z,11Z,14Z)-8,9-dihydroxyicosa-5,11,14-trienoic acid (5Z,11Z,14Z)-8,9-dihydroxyicosa-5,11,14-trienoic acid (+/-)8, 9-dihetre, also known as 8, 9-dhet, belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, (+/-)8, 9-dihetre is considered to be an eicosanoid lipid molecule (+/-)8, 9-dihetre is considered to be a practically insoluble (in water) and relatively neutral molecule (+/-)8, 9-dihetre has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, (+/-)8, 9-dihetre is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, (+/-)8, 9-dihetre is involved in the ibuprofen action pathway, the phenylbutazone action pathway, the naproxen action pathway, and the salicylic Acid action pathway (+/-)8, 9-dihetre is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
(5Z,11Z,14Z)-8,9-dihydroxyicosatrienoic acid is a DHET obtained by formal dihydroxylation across the 8,9-double bond of arachidonic acid. It has a role as a mouse metabolite. It is a DHET, a secondary allylic alcohol and a diol. It is a conjugate acid of a (5Z,11Z,14Z)-8,9-dihydroxyicosatrienoate.
Brand Name: Vulcanchem
CAS No.: 192461-96-4
VCID: VC0063277
InChI: InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)
SMILES: CCCCCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O
Molecular Formula: C20H34O4
Molecular Weight: 338.5 g/mol

(5Z,11Z,14Z)-8,9-dihydroxyicosa-5,11,14-trienoic acid

CAS No.: 192461-96-4

Main Products

VCID: VC0063277

Molecular Formula: C20H34O4

Molecular Weight: 338.5 g/mol

(5Z,11Z,14Z)-8,9-dihydroxyicosa-5,11,14-trienoic acid - 192461-96-4

CAS No. 192461-96-4
Product Name (5Z,11Z,14Z)-8,9-dihydroxyicosa-5,11,14-trienoic acid
Molecular Formula C20H34O4
Molecular Weight 338.5 g/mol
IUPAC Name 8,9-dihydroxyicosa-5,11,14-trienoic acid
Standard InChI InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)
Standard InChIKey DCJBINATHQHPKO-ZZMPYBMWSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\CC(C(C/C=C\CCCC(=O)O)O)O
SMILES CCCCCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O
Canonical SMILES CCCCCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O
Appearance Assay:≥98%A solution in ethanol
Physical Description Solid
Description (+/-)8, 9-dihetre, also known as 8, 9-dhet, belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, (+/-)8, 9-dihetre is considered to be an eicosanoid lipid molecule (+/-)8, 9-dihetre is considered to be a practically insoluble (in water) and relatively neutral molecule (+/-)8, 9-dihetre has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, (+/-)8, 9-dihetre is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, (+/-)8, 9-dihetre is involved in the ibuprofen action pathway, the phenylbutazone action pathway, the naproxen action pathway, and the salicylic Acid action pathway (+/-)8, 9-dihetre is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
(5Z,11Z,14Z)-8,9-dihydroxyicosatrienoic acid is a DHET obtained by formal dihydroxylation across the 8,9-double bond of arachidonic acid. It has a role as a mouse metabolite. It is a DHET, a secondary allylic alcohol and a diol. It is a conjugate acid of a (5Z,11Z,14Z)-8,9-dihydroxyicosatrienoate.
Synonyms (±)8,9-DiHETrE
PubChem Compound 3246873
Last Modified Nov 11 2021
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